tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

説明

Tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate is a useful research compound. Its molecular formula is C15H22N2O2 and its molecular weight is 262.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate (CAS Number: 2007924-91-4) is a compound belonging to the benzodiazepine class, which is recognized for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H22N2O2

- Molecular Weight : 262.35 g/mol

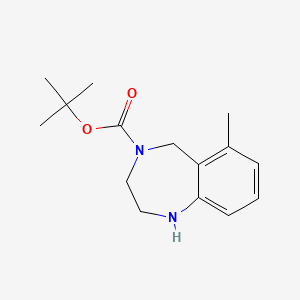

- Chemical Structure : Chemical Structure .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits several pharmacological properties:

- Anxiolytic Effects : Similar to other benzodiazepines, this compound has shown potential anxiolytic (anxiety-reducing) effects in animal models.

- Sedative Properties : It may induce sedation and muscle relaxation, contributing to its potential use in treating anxiety disorders.

- GABA Receptor Modulation : The compound likely interacts with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.

The primary mechanism through which this compound exerts its effects is through modulation of GABA_A receptors. This interaction increases the frequency of chloride channel opening events in response to GABA, leading to hyperpolarization of neurons and reduced excitability.

Study 1: Anxiolytic Activity Assessment

A study conducted on the anxiolytic effects of various benzodiazepines included tert-butyl 6-methyl derivatives. The results indicated that this compound significantly reduced anxiety-like behaviors in rodent models when administered at specific dosages (e.g., 5 mg/kg). The efficacy was comparable to established anxiolytics like diazepam .

Study 2: GABA_A Receptor Binding Affinity

Research published in "Molecules" demonstrated that tert-butyl 6-methyl derivatives exhibit high binding affinity for GABA_A receptors. In vitro assays revealed IC50 values indicating effective receptor modulation at low concentrations .

Study 3: Toxicological Profile

The ToxCast database evaluated the compound's toxicity across various biological assays. Findings showed that while it exhibited some degree of toxicity at higher concentrations (≥50 μM), it remained relatively safe within therapeutic ranges .

Data Summary Table

科学的研究の応用

Pharmacological Properties

Tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate exhibits a range of pharmacological activities that make it a valuable compound in drug development:

- Anxiolytic Effects : Similar to other benzodiazepines, this compound has been investigated for its potential anxiolytic (anti-anxiety) properties. Research indicates that modifications in the benzodiazepine structure can enhance its affinity for GABA_A receptors, which are critical for mediating anxiety responses .

- CNS Activity : The compound's structure suggests it may influence central nervous system (CNS) activity. Studies have shown that benzodiazepine derivatives can act as sedatives or muscle relaxants due to their ability to enhance GABAergic transmission .

Therapeutic Uses

The potential therapeutic applications of this compound are diverse:

- Anxiety Disorders : Given its anxiolytic properties, this compound could be developed into a treatment option for various anxiety disorders.

- Sleep Disorders : Its sedative effects may also make it suitable for treating insomnia or other sleep-related issues.

Data Table: Summary of Applications

| Application Area | Details |

|---|---|

| Anxiolytic Effects | Potential use in treating anxiety disorders through GABA_A receptor modulation |

| CNS Activity | Possible sedative and muscle relaxant effects due to enhanced GABAergic transmission |

| Therapeutic Potential | Applications in treating anxiety and sleep disorders |

化学反応の分析

Oxidation and Reduction Reactions

The compound’s tertiary amine and ester moieties enable redox transformations:

-

Oxidation : Potassium permanganate () or other oxidizing agents can oxidize the tetrahydro-1,4-benzodiazepine ring system, potentially forming aromatic derivatives or introducing hydroxyl groups.

-

Reduction : Lithium aluminum hydride () may reduce the ester group to a primary alcohol, yielding 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-methanol , though specific yields are not reported for this substrate.

Nucleophilic Substitution

The tert-butyl carbamate group () is susceptible to nucleophilic cleavage under acidic or basic conditions:

| Reaction Conditions | Outcome | Reagents |

|---|---|---|

| Acidic (e.g., HCl in dioxane) | Deprotection to 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | Trifluoroacetic acid (TFA), HCl |

| Basic (e.g., NaOH) | Hydrolysis of the ester to carboxylic acid derivatives | Aqueous bases |

Ring Functionalization

The benzodiazepine core allows for regioselective modifications:

-

Electrophilic Aromatic Substitution : Methyl groups at position 6 direct electrophiles (e.g., halogens, nitro groups) to specific positions on the aromatic ring. For example, nitration may occur at the para position relative to the methyl group.

-

Cross-Coupling Reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings could introduce aryl or heteroaryl substituents, though no specific examples are documented for this compound.

Catalytic Hydrofunctionalization

Rhodium-catalyzed reactions with alkynes or allenes (as seen in related 1,4-benzodiazepines) may enable vinyl group additions to the core structure. For example:

| Conditions | Catalyst | Outcome | Yield | Reference |

|---|---|---|---|---|

| Rh(cod)Cl, DTBM-Garphos ligand | PPTS (Brønsted acid) | Intramolecular hydroamination forming α-vinyl derivatives | Up to 95% yield (for analogous compounds) |

Stability and Side Reactions

-

Thermal Stability : The Boc group decomposes above 150°C, releasing isobutylene and CO.

-

Photodegradation : Prolonged UV exposure may lead to ring-opening reactions or oxidation of the methyl group.

Key Challenges and Considerations

-

Stereochemical Control : Asymmetric synthesis methods (e.g., chiral ligands in Rh-catalyzed reactions) are critical for enantioselective outcomes but require precise optimization .

-

Functional Group Compatibility : The Boc group’s sensitivity limits the use of strongly acidic/basic reagents in sequential reactions.

While specific reaction data for tert-butyl 6-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate remains limited in publicly available literature, its reactivity aligns with established benzodiazepine chemistry. Further experimental studies are needed to quantify yields and explore novel transformations.

特性

IUPAC Name |

tert-butyl 6-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-11-6-5-7-13-12(11)10-17(9-8-16-13)14(18)19-15(2,3)4/h5-7,16H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZNHBFVIKADTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CN(CCNC2=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。